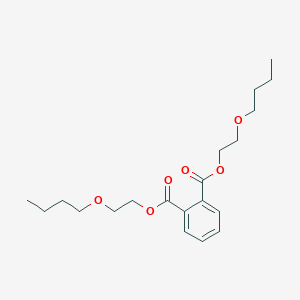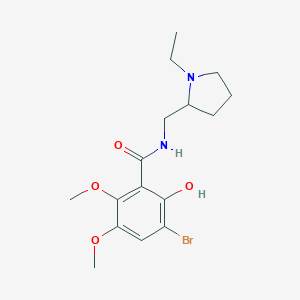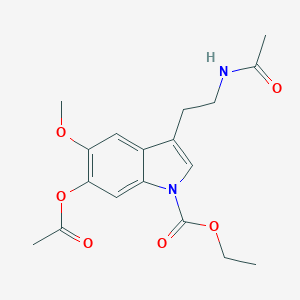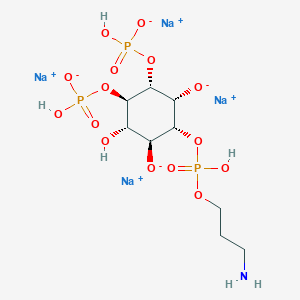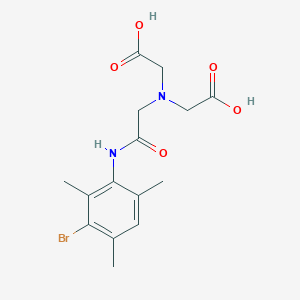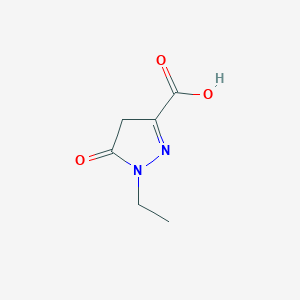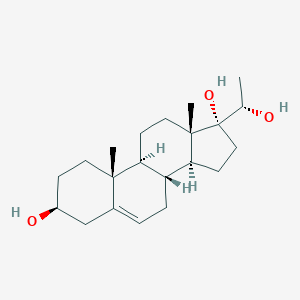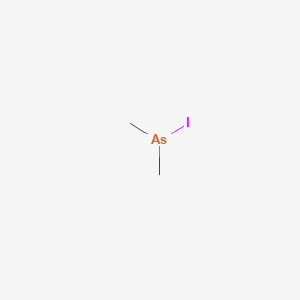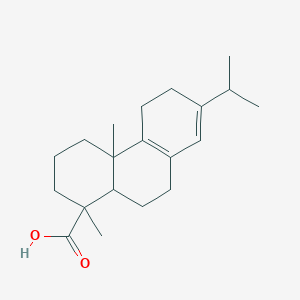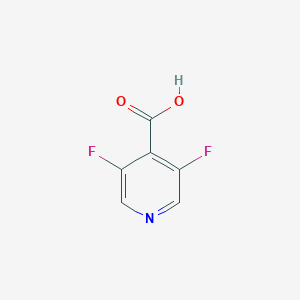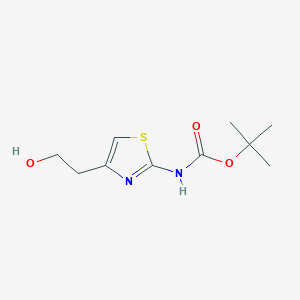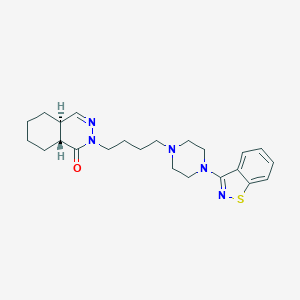
Bpbhp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bpbhp is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. Bpbhp is a synthetic molecule that belongs to the class of heterocyclic compounds and has a unique structure that allows it to interact with biological systems in a specific way. In
作用机制
The mechanism of action of Bpbhp is complex and involves multiple pathways. In pharmacology, Bpbhp has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. In biochemistry, Bpbhp has been used to study the binding interactions between proteins and ligands. In environmental science, Bpbhp has been shown to adsorb onto the surface of pollutants, thereby removing them from contaminated soil and water.
生化和生理效应
Bpbhp has been shown to have various biochemical and physiological effects in different systems. In pharmacology, Bpbhp has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In biochemistry, Bpbhp has been used to study the kinetics of enzyme-catalyzed reactions. In environmental science, Bpbhp has been shown to adsorb onto the surface of pollutants, thereby reducing their toxicity.
实验室实验的优点和局限性
Bpbhp has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. Another advantage is that it has a unique structure that allows it to interact with biological systems in a specific way. However, one limitation is that Bpbhp is a relatively new compound, and its safety and toxicity profile are not well-established. Another limitation is that the synthesis of Bpbhp requires specialized equipment and expertise, which may limit its accessibility to some researchers.
未来方向
There are several future directions for the study of Bpbhp. In pharmacology, future studies could focus on optimizing the structure of Bpbhp to improve its efficacy and reduce its toxicity. In biochemistry, future studies could focus on using Bpbhp to study the interactions between proteins and ligands in more detail. In environmental science, future studies could focus on developing new applications for Bpbhp in the removal of pollutants from contaminated soil and water.
Conclusion:
In conclusion, Bpbhp is a synthetic molecule that has shown potential applications in various scientific fields, including pharmacology, biochemistry, and environmental science. The synthesis of Bpbhp requires specialized equipment and expertise, and its safety and toxicity profile are not well-established. However, Bpbhp has a unique structure that allows it to interact with biological systems in a specific way, making it a promising compound for future research.
合成方法
The synthesis of Bpbhp involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is a commercially available compound. This compound is then subjected to a series of chemical reactions that result in the formation of Bpbhp. The final product is purified using various techniques, such as column chromatography, to obtain a high-purity sample.
科学研究应用
Bpbhp has been studied extensively in various scientific fields, including pharmacology, biochemistry, and environmental science. In pharmacology, Bpbhp has shown potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, Bpbhp has been used as a tool to study protein-protein interactions and enzyme kinetics. In environmental science, Bpbhp has been investigated for its potential to remove pollutants from contaminated soil and water.
属性
CAS 编号 |
155289-55-7 |
|---|---|
产品名称 |
Bpbhp |
分子式 |
C23H31N5OS |
分子量 |
425.6 g/mol |
IUPAC 名称 |
(4aR,8aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydrophthalazin-1-one |
InChI |
InChI=1S/C23H31N5OS/c29-23-19-8-2-1-7-18(19)17-24-28(23)12-6-5-11-26-13-15-27(16-14-26)22-20-9-3-4-10-21(20)30-25-22/h3-4,9-10,17-19H,1-2,5-8,11-16H2/t18-,19+/m0/s1 |
InChI 键 |
BBONTYVGVUFBBF-RBUKOAKNSA-N |
手性 SMILES |
C1CC[C@@H]2[C@@H](C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
SMILES |
C1CCC2C(C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
规范 SMILES |
C1CCC2C(C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
同义词 |
2-(4-(4-(3-(1,2-benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone 2-(4-(4-(3-(1,2-benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, (cis-(+-))-stereoisomer BPBHP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



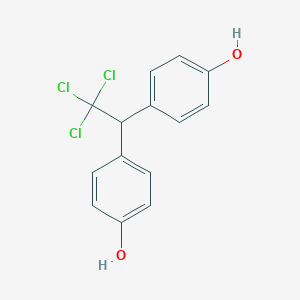
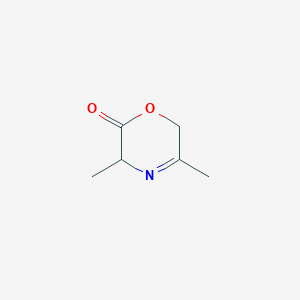
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
